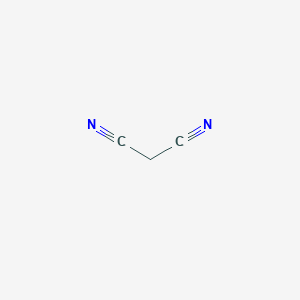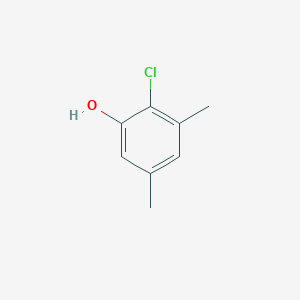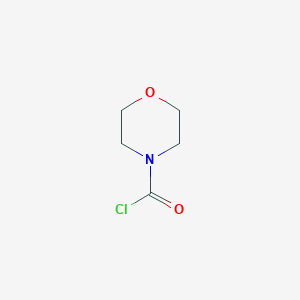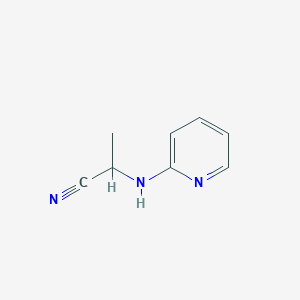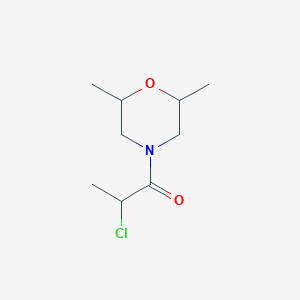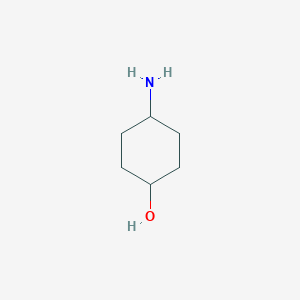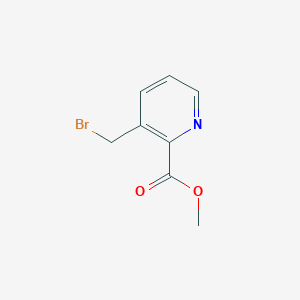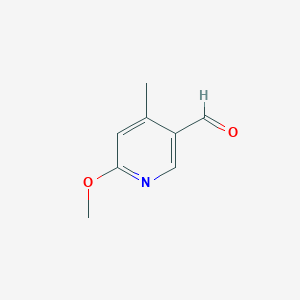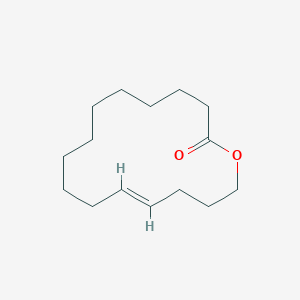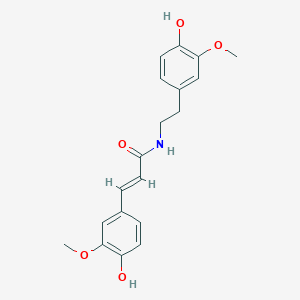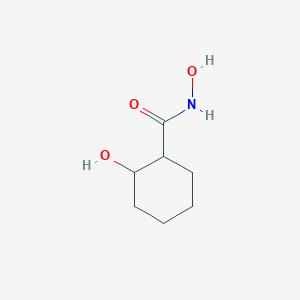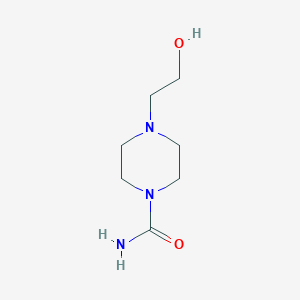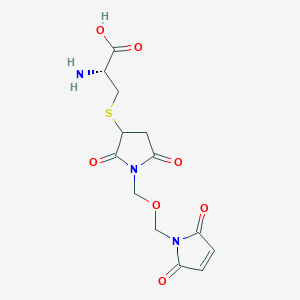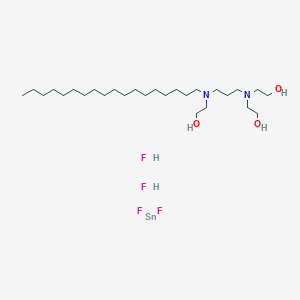
Meridol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meridol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Meridol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. Meridol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Meridol has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Meridol can induce apoptosis (programmed cell death) in various cancer cell lines, as well as inhibit cell proliferation and migration. In vivo studies have shown that Meridol can inhibit tumor growth and metastasis in various animal models, as well as improve the survival rate of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meridol has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate cell membranes and target specific proteins and enzymes. However, Meridol also has several limitations, including its potential toxicity and side effects, as well as its limited solubility and stability in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Meridol, including:
1. Investigating the structure-activity relationship of Meridol and its analogs to identify more potent and selective compounds for various applications.
2. Studying the pharmacokinetics and pharmacodynamics of Meridol in vivo to better understand its potential clinical applications and toxicity.
3. Developing new formulations and delivery methods for Meridol to improve its solubility, stability, and bioavailability.
4. Investigating the potential use of Meridol as a tool for studying cell signaling pathways and protein-protein interactions.
5. Exploring the potential use of Meridol as a coating material for various materials, such as metals and polymers.
In conclusion, Meridol is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action and potential applications of Meridol, as well as to develop more potent and selective compounds for various applications.
Métodos De Síntesis
Meridol is synthesized by the reaction of 1,2-dimethylhydrazine with 1,3-diphenylpropane-1,3-dione in the presence of a strong base. The reaction yields a yellow crystalline solid, which can be purified and characterized using various analytical techniques, such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
Meridol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Meridol has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In agriculture, Meridol has been studied for its potential use as a plant growth regulator, as it has been shown to increase crop yields in various plants. In materials science, Meridol has been investigated for its potential use as a coating material, as it has been shown to improve the mechanical properties of various materials.
Propiedades
Número CAS |
120812-75-1 |
|---|---|
Nombre del producto |
Meridol |
Fórmula molecular |
C27H60F4N2O3Sn |
Peso molecular |
655.5 g/mol |
Nombre IUPAC |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;difluorotin;dihydrofluoride |
InChI |
InChI=1S/C27H58N2O3.4FH.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;;;;;/h30-32H,2-27H2,1H3;4*1H;/q;;;;;+2/p-2 |
Clave InChI |
LSHICFTZLUDXTA-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
Otros números CAS |
120812-75-1 |
Sinónimos |
Meridol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



